4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate
CAS No.: 342779-99-1
Cat. No.: VC21419067
Molecular Formula: C24H22N4O4
Molecular Weight: 430.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342779-99-1 |
|---|---|
| Molecular Formula | C24H22N4O4 |
| Molecular Weight | 430.5g/mol |
| IUPAC Name | [4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] benzoate |
| Standard InChI | InChI=1S/C24H22N4O4/c1-3-7-17-21-20(16(13-25)22(26)32-23(21)28-27-17)15-10-11-18(19(12-15)30-2)31-24(29)14-8-5-4-6-9-14/h4-6,8-12,20H,3,7,26H2,1-2H3,(H,27,28) |
| Standard InChI Key | PTPVDTBPUUNSQQ-UHFFFAOYSA-N |
| SMILES | CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC |
| Canonical SMILES | CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC |
Introduction
Structural Characterization
Core Framework and Classification
4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate belongs to the pyrano[2,3-c]pyrazole class of heterocyclic compounds. This class features a fused bicyclic system comprising pyran and pyrazole rings. Of the four possible isomeric forms of pyranopyrazoles—pyrano[2,3-c]pyrazole, pyrano[4,3-c]pyrazole, pyrano[3,2-c]pyrazole, and pyrano[3,4-c]pyrazole—the [2,3-c] isomer has been most extensively investigated due to its significant pharmacological properties .
Substituent Pattern and Functional Groups
The compound incorporates several key functional groups arranged in a specific pattern:
-
A pyrano[2,3-c]pyrazole core structure
-
An amino group at the 6-position
-
A cyano (nitrile) group at the 5-position
-
A propyl chain at the 3-position
-
A 4-(2-methoxyphenyl) substituent at the 4-position
-
A benzoate ester linked to the phenyl ring (replacing the hydroxyl group found in its precursor)
This unique arrangement of substituents differentiates this compound from the more commonly studied 6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (PubChem CID: 652676) .
Synthesis Methodologies
General Pyrano[2,3-c]pyrazole Synthesis
Pyrano[2,3-c]pyrazoles are typically synthesized through various approaches ranging from two-component reactions to multi-component reactions (MCRs) . The review literature categorizes these synthetic pathways as follows:
Two-Component Synthesis
Two-component synthesis involves the reaction of pyrazolones with electron-deficient compounds such as tetracyanoethylene or benzylidenemalononitrile. Otto demonstrated a representative reaction in which 4-benzylidene-pyrazol-5-one was refluxed with malononitrile in methanol using sodium acetate as a catalyst, producing pyrano[2,3-c]pyrazole derivatives with yields of 87-94% .
Multi-Component Reactions
Three and four-component reactions have emerged as efficient methods for synthesizing pyrano[2,3-c]pyrazoles. These approaches typically combine pyrazolones, malononitrile, aldehydes, and catalysts in one-pot procedures. Various catalysts including basic catalysts (piperidine, DABCO), acidic catalysts, and green catalysts have been employed to enhance these reactions .
Proposed Synthesis of the Target Compound
Based on established synthetic routes for similar compounds, a plausible synthetic pathway for 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate would involve:
-
Initial synthesis of the precursor 6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile via a four-component reaction
-
Subsequent esterification of the hydroxyl group with benzoyl chloride or benzoic anhydride
Table 1 presents a comparative analysis of potential synthetic approaches for this compound:
Physicochemical Properties
Structural Parameters and Physical Properties
The physicochemical properties of 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate, inferred from its structure and comparison with similar compounds, are presented in Table 2:
| Property | Value | Basis of Determination |
|---|---|---|
| Molecular Formula | C24H22N4O4 | Structural analysis |
| Molecular Weight | 430.46 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Based on similar pyranopyrazole structures |
| Melting Point | Likely 180-220°C | Estimated from related compounds |
| Solubility | Soluble in DMSO, acetone, chloroform; limited water solubility | Based on functional groups present |
| Log P (Predicted) | 3.5-4.2 | Estimated from structure (increased due to benzoate) |
Biological Activities and Structure-Activity Relationships
Predicted Pharmacological Profile
Based on the biological activities reported for pyrano[2,3-c]pyrazoles and specifically for compounds with similar structural features, the target compound may exhibit several pharmacological properties:
| Biological Activity | Potential | Structural Basis |
|---|---|---|
| Anti-inflammatory | High | Pyranopyrazole core structure, methoxy group on phenyl ring |
| Antimicrobial | Moderate | Heterocyclic nitrogen-containing system |
| Antioxidant | Moderate | Electron-rich aromatic systems |
| Anti-cancer | Possible | Cyano and amino functionalities |
| Enzyme inhibition | Possible | Multiple hydrogen bond donors/acceptors |
Structure-Activity Relationships
The review literature indicates that compounds with electron-donating groups on the phenyl ring at the 4-position demonstrate favorable anti-inflammatory activity . The specific example cited shows that 2,5-dimethoxyphenyl substitution at the 4-position resulted in excellent anti-inflammatory activity compared to other analogs .
Comparison with Precursor Compound
Structural Comparison
The target compound differs from its likely precursor (6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) through the replacement of the hydroxyl group with a benzoate ester . This modification represents a significant structural change that affects various molecular properties:
| Property | Target Compound (Benzoate Ester) | Precursor (Hydroxyl) | Impact of Modification |
|---|---|---|---|
| Molecular Weight | 430.46 g/mol | 326.35 g/mol | Increased by ~104 g/mol |
| Hydrogen Bond Donors | Reduced (NH2 only) | Higher (NH2 and OH) | Reduced hydrogen bond donation capacity |
| Hydrogen Bond Acceptors | Increased | Lower | Enhanced hydrogen bond acceptance |
| Lipophilicity | Higher | Lower | Improved membrane permeability |
| Metabolic Stability | Different profile | Different profile | Susceptibility to esterases |
Functional Implications
The benzoate ester modification likely confers several functional changes:
-
Increased lipophilicity, potentially enhancing membrane permeability and cellular uptake
-
Possible prodrug characteristics, with the ester potentially hydrolyzed in vivo to release the active hydroxyl compound
-
Modified pharmacokinetic profile with potentially different distribution and elimination patterns
-
Altered binding interactions with biological targets due to the bulkier substituent and modified electronic distribution
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume